Cas no 3395-79-7 (m-Nitrobenzaldehyde Dimethyl Acetal)

Technical Introduction: m-Nitrobenzaldehyde Dimethyl Acetal m-Nitrobenzaldehyde dimethyl acetal is a protected form of m-nitrobenzaldehyde, where the aldehyde group is stabilized as a dimethyl acetal. This derivative offers enhanced stability under basic and nucleophilic conditions, making it suitable for synthetic applications where the free aldehyde might react prematurely. The electron-withdrawing nitro group at the meta position influences its reactivity, facilitating selective transformations in organic synthesis. The acetal protection allows for controlled deprotection to regenerate the aldehyde when required. This compound is particularly useful in multistep syntheses, including the preparation of pharmaceuticals, agrochemicals, and fine chemicals, where precise functional group manipulation is critical.
m-Nitrobenzaldehyde Dimethyl Acetal structure
3395-79-7 structure
Product Name:m-Nitrobenzaldehyde Dimethyl Acetal
CAS No:3395-79-7
MF:C9H11NO4
MW:197.187942743301
CID:316434
PubChem ID:266777
Update Time:2025-05-25

m-Nitrobenzaldehyde Dimethyl Acetal Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(dimethoxymethyl)-3-nitro-
    • 1-(DIMETHOXYMETHYL)-3-NITROBENZENE
    • m-nitro-benzaldehyde dimethyl acetal
    • 3395-79-7
    • DTXSID80295795
    • Benzene, 1-(dimethoxymethyl)-3-nitro-
    • FT-0657925
    • NSC-105562
    • 3-Nitrobenzaldehydedimethylacetal
    • NCIOpen2_002117
    • SCHEMBL7700608
    • AKOS006281040
    • NSC105562
    • 1-(dimethoxy-methyl)-3-nitro-benzene
    • ALXDDWGEZDTXOE-UHFFFAOYSA-N
    • m-Nitrobenzaldehyde Dimethyl Acetal
    • Inchi: 1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3
    • InChI Key: ALXDDWGEZDTXOE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=C(C=1)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 197.06883
  • Monoisotopic Mass: 197.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.3A^2

Experimental Properties

  • Density: 1.2090
  • Melting Point: 24°C (estimate)
  • Boiling Point: 274.28°C (rough estimate)
  • Flash Point: 96°C
  • Refractive Index: 1.5310 (estimate)
  • PSA: 61.6

m-Nitrobenzaldehyde Dimethyl Acetal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N492795-500mg
m-Nitrobenzaldehyde Dimethyl Acetal
3395-79-7
500mg
$ 50.00 2022-06-03
TRC
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m-Nitrobenzaldehyde Dimethyl Acetal
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$ 65.00 2022-06-03
TRC
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$ 185.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3395-79-7 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1-(Dimethoxymethyl)-3-nitrobenzene
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1-(Dimethoxymethyl)-3-nitrobenzene
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m-Nitrobenzaldehyde Dimethyl Acetal Related Literature

Additional information on m-Nitrobenzaldehyde Dimethyl Acetal

Comprehensive Guide to m-Nitrobenzaldehyde Dimethyl Acetal (CAS No. 3395-79-7): Properties, Applications, and Industry Insights

m-Nitrobenzaldehyde Dimethyl Acetal (CAS No. 3395-79-7) is a specialized organic compound widely recognized for its role in synthetic chemistry and industrial applications. This compound, characterized by its nitrobenzaldehyde core protected with a dimethyl acetal group, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its unique molecular structure—combining aromaticity with reactive functional groups—makes it invaluable for researchers exploring green chemistry and sustainable synthesis methodologies.

In recent years, the demand for m-Nitrobenzaldehyde derivatives has surged due to their utility in photocatalysis and metal-organic frameworks (MOFs), aligning with trends in renewable energy and advanced materials. The compound’s stability under acidic conditions, coupled with its ability to undergo selective deprotection, positions it as a key player in click chemistry and multistep organic transformations. Laboratories and manufacturers frequently search for "CAS 3395-79-7 suppliers" or "m-Nitrobenzaldehyde Dimethyl Acetal synthesis," reflecting its commercial and academic relevance.

From a technical perspective, m-Nitrobenzaldehyde Dimethyl Acetal exhibits a melting point range of 40–45°C and a molecular weight of 211.21 g/mol. Its solubility in common organic solvents (e.g., ethanol, acetone) facilitates its use in high-throughput screening and combinatorial chemistry. The compound’s nitro group enables further functionalization via reduction or nucleophilic substitution, making it a precursor for aniline derivatives and heterocyclic compounds. These properties are frequently highlighted in queries like "nitrobenzaldehyde acetal applications" or "3395-79-7 reactivity."

Environmental and regulatory considerations are also critical. While m-Nitrobenzaldehyde Dimethyl Acetal is not classified as hazardous under major chemical inventories, its handling requires standard laboratory precautions. The compound’s biodegradability and low bioaccumulation potential align with the EPA’s Safer Choice Program criteria, a topic increasingly searched alongside "eco-friendly chemical intermediates." Researchers emphasize its role in reducing waste in atom economy-driven processes.

Innovations in flow chemistry and continuous manufacturing have further amplified the compound’s significance. For instance, its integration into microreactor systems minimizes solvent use and enhances yield—addressing the industry’s push toward process intensification. Patent databases reveal growing interest in "CAS 3395-79-7 catalytic applications," particularly in asymmetric synthesis and chiral auxiliary development.

In conclusion, m-Nitrobenzaldehyde Dimethyl Acetal (CAS No. 3395-79-7) bridges academic research and industrial innovation. Its adaptability to emerging technologies like AI-driven retrosynthesis and automated reaction optimization ensures its enduring relevance. As sustainability and efficiency dominate chemical discourse, this compound exemplifies how traditional intermediates can evolve to meet modern challenges.

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